BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL-
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Overview
Description
BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL-: is a derivative of benzo[a]pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. Benzo[a]pyrene is commonly found in substances resulting from incomplete combustion, such as tobacco smoke, grilled meats, and coal tar
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL- typically involves the functionalization of benzo[a]pyrene. One common method is the Friedel-Crafts acylation reaction, where benzo[a]pyrene reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions often include an inert atmosphere and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and by-products .
Chemical Reactions Analysis
Types of Reactions: BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Friedel-Crafts acylation or alkylation using appropriate acyl or alkyl halides and Lewis acid catalysts.
Major Products:
Oxidation: Formation of benzo[a]pyrene-7,8-dione and other quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of various functional groups like nitro, alkyl, or acyl groups.
Scientific Research Applications
Chemistry: BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL- is used as a model compound to study the behavior of PAHs in various chemical reactions and environmental conditions. It helps in understanding the reactivity and stability of PAH derivatives .
Biology: In biological research, this compound is used to investigate the mechanisms of PAH-induced carcinogenesis. It serves as a probe to study the interaction of PAHs with DNA and the resulting mutagenic effects .
Medicine: The compound is utilized in toxicological studies to assess the impact of PAH exposure on human health. It helps in developing strategies to mitigate the adverse effects of PAHs in the environment .
Industry: In the industrial sector, BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL- is used in the development of materials with specific properties, such as high thermal stability and resistance to chemical degradation .
Mechanism of Action
The mechanism of action of BENZO(a)PYRENE, 6-BENZOYLOXYMETHYL- involves its metabolic activation to reactive intermediates that can bind to DNA, leading to mutations and carcinogenesis. The compound is metabolized by cytochrome P450 enzymes, particularly CYP1A1, to form diol epoxides that covalently bind to DNA, causing genotoxic effects . The aryl hydrocarbon receptor (AhR) pathway is also involved in mediating the toxicological effects of this compound .
Comparison with Similar Compounds
Benzo[a]pyrene: The parent compound, known for its carcinogenic properties.
3-Methylcholanthrene: Another PAH with similar carcinogenic effects.
Dibenz[a,h]anthracene: A PAH with comparable structure and reactivity.
Uniqueness: This modification can enhance its solubility, stability, and interaction with biological molecules, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
42978-42-7 |
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Molecular Formula |
C28H18O2 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
benzo[b]pyren-6-ylmethyl benzoate |
InChI |
InChI=1S/C28H18O2/c29-28(20-7-2-1-3-8-20)30-17-25-22-12-5-4-11-21(22)23-15-13-18-9-6-10-19-14-16-24(25)27(23)26(18)19/h1-16H,17H2 |
InChI Key |
MEGZLHDPOVJNPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C6=CC=CC=C62 |
Origin of Product |
United States |
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